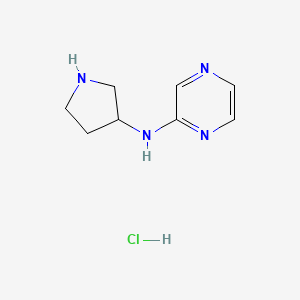![molecular formula C16H23BO3 B13981771 2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 1310949-93-9](/img/structure/B13981771.png)
2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a boron atom within a dioxaborinane ring, which is substituted with a cyclopentyloxyphenyl group. The presence of the boron atom makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of a boronic acid or boronate ester with a suitable phenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The compound exerts its effects primarily through its boron atom, which can form stable covalent bonds with various organic and inorganic molecules. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenylpropanoic acid
Uniqueness
2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its cyclopentyloxyphenyl group provides steric hindrance, enhancing its selectivity in reactions compared to similar compounds.
Propiedades
Número CAS |
1310949-93-9 |
|---|---|
Fórmula molecular |
C16H23BO3 |
Peso molecular |
274.2 g/mol |
Nombre IUPAC |
2-(4-cyclopentyloxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C16H23BO3/c1-16(2)11-18-17(19-12-16)13-7-9-15(10-8-13)20-14-5-3-4-6-14/h7-10,14H,3-6,11-12H2,1-2H3 |
Clave InChI |
LRGJPWJXJTYUNO-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



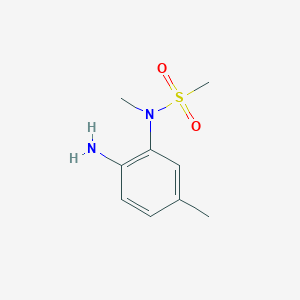
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
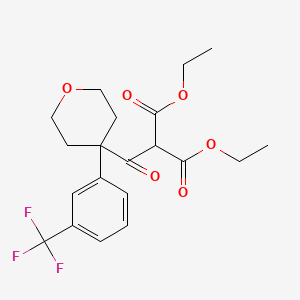
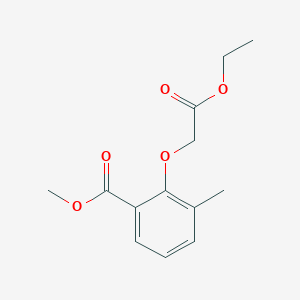

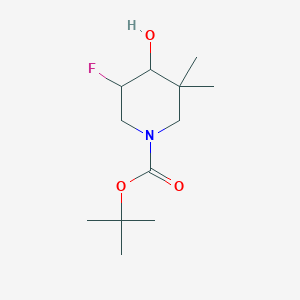

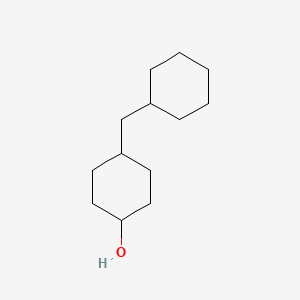
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B13981741.png)
